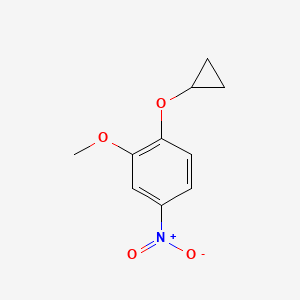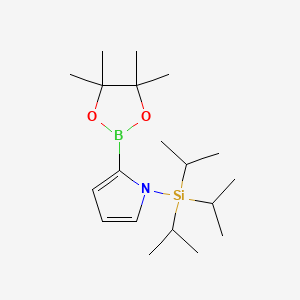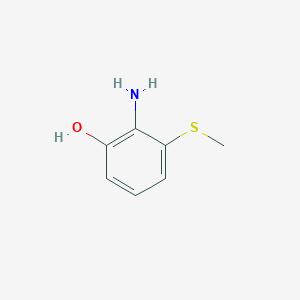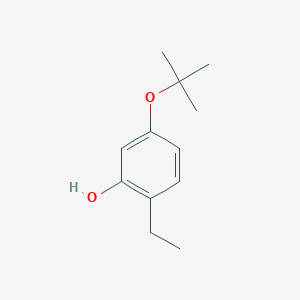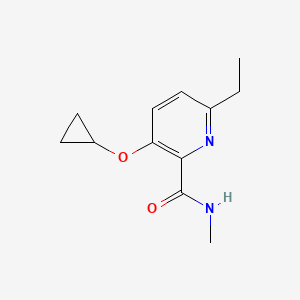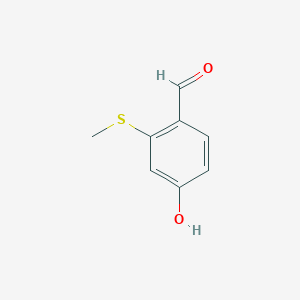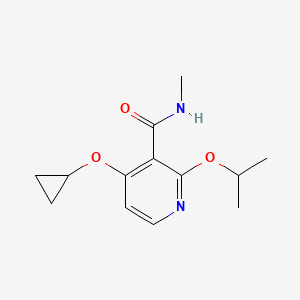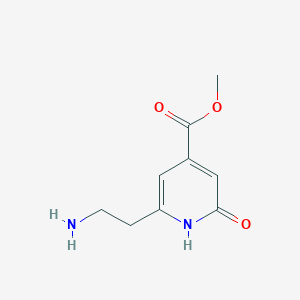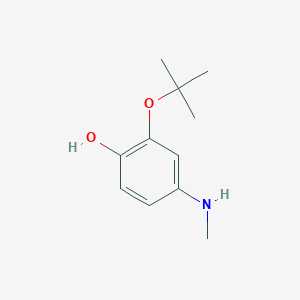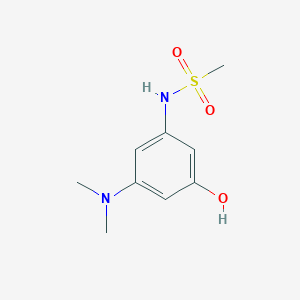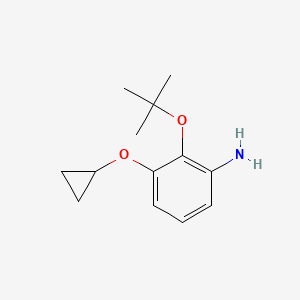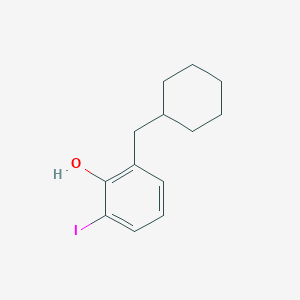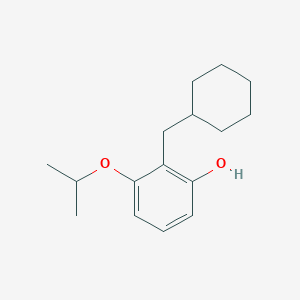
2-(Cyclohexylmethyl)-3-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylmethyl)-3-isopropoxyphenol is an organic compound that features a phenol group substituted with a cyclohexylmethyl group and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-3-isopropoxyphenol can be achieved through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of an alkoxide with an alkyl halide. In this case, the phenol derivative is first converted to its corresponding alkoxide using a strong base like sodium hydride. This alkoxide then reacts with an isopropyl halide to form the desired ether .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-3-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, cyclohexylmethyl derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Cyclohexylmethyl)-3-isopropoxyphenol has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Cyclohexylmethyl)-3-isopropoxyphenol exerts its effects involves interactions with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylphenol: Similar structure but lacks the isopropoxy group.
Isopropoxyphenol: Similar structure but lacks the cyclohexylmethyl group.
Cyclohexylmethylphenol: Similar structure but lacks the isopropoxy group.
Uniqueness
2-(Cyclohexylmethyl)-3-isopropoxyphenol is unique due to the presence of both the cyclohexylmethyl and isopropoxy groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-12(2)18-16-10-6-9-15(17)14(16)11-13-7-4-3-5-8-13/h6,9-10,12-13,17H,3-5,7-8,11H2,1-2H3 |
InChI Key |
DAHXHZROYHPEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1CC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


